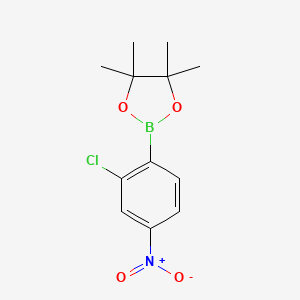
2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction typically proceeds under mild conditions and is catalyzed by a suitable base or transition metal complex. Detailed synthetic procedures and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom (B) bonded to a dioxaborolane ring, which in turn is connected to a substituted phenyl group containing chlorine and nitro functional groups. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
This compound has been utilized in the synthesis of novel derivatives like 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane. These derivatives have applications in developing new materials for LCD technology and are also being tested for potential therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Its variants have been synthesized for potential use in inhibiting serine proteases, including thrombin, which is significant in medical research (Spencer et al., 2002).
The crystal structure of related compounds like 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, providing insights into the molecular structure and potential applications in crystallography and material science (Seeger & Heller, 1985).
Organic Chemistry and Catalysis
Derivatives of this compound have been used as reagents in organic synthesis, such as in the preparation of homoallylic alcohols and amines, showcasing their role in expanding synthetic chemistry techniques (Ramachandran & Gagare, 2010).
The compound and its derivatives have been employed in the synthesis of benzyloxycyanophenylboronic esters, indicating their versatility in chemical reactions and potential for creating diverse molecular structures (El Bialy et al., 2011).
Biomedical Research
- It has been used in the development of boron-containing stilbene derivatives, which show promise as lipogenic inhibitors and potential lipid-lowering drugs, demonstrating its significance in biomedical research (Das et al., 2011).
Polymer Science
- In polymer science, its derivatives have been instrumental in the precision synthesis of polymers like poly(3-hexylthiophene), highlighting its role in advancing materials science (Yokozawa et al., 2011).
Analytical Chemistry
- This compound has been used in electrochemical studies, such as in the analysis of sulfur-containing organoboron compounds, which is vital in understanding electrochemical properties and reactions (Tanigawa et al., 2016).
Application in Synthesis of Functional Materials
- Its derivatives have been synthesized and used in detecting H2O2 in living cells, demonstrating its applicability in creating functional materials for biomedical and analytical purposes (Nie et al., 2020).
Propiedades
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQIFIELRRUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



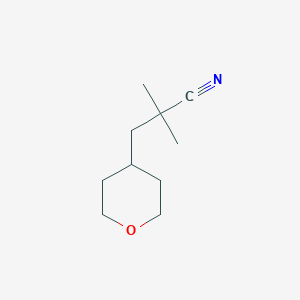
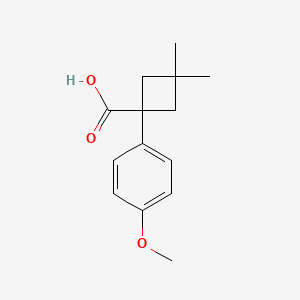
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
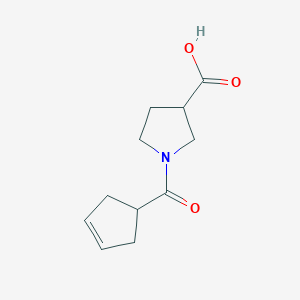
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
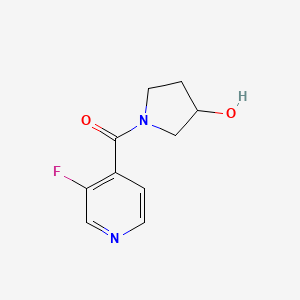
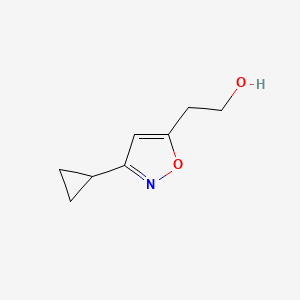


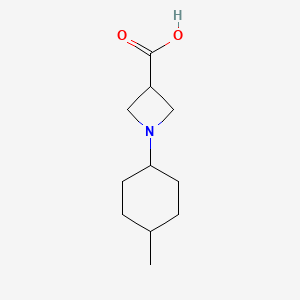
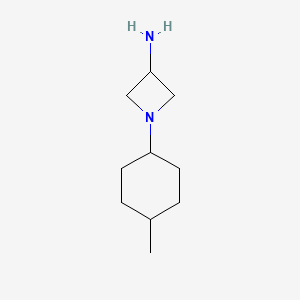
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)